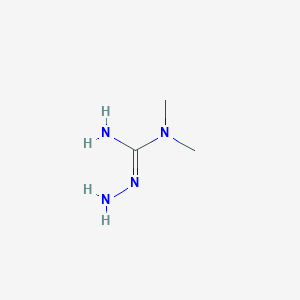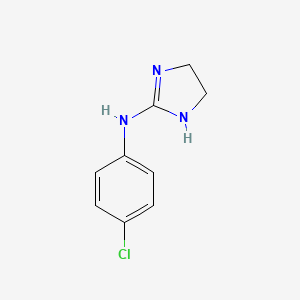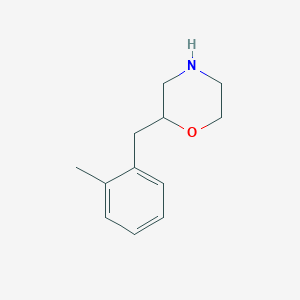
2-(2-Methylbenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbenzyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of a 2-methylbenzyl group attached to the nitrogen atom of the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-Methylbenzyl)morpholine can be achieved through several methods. One common synthetic route involves the reaction of 2-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
2-(2-Methylbenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Methylbenzyl)morpholine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methylbenzyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
2-(2-Methylbenzyl)morpholine can be compared with other similar compounds such as:
Morpholine: The parent compound, which lacks the 2-methylbenzyl group.
4-(2-Methylbenzyl)morpholine: A positional isomer with the methylbenzyl group attached to the fourth position of the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-12-9-13-6-7-14-12/h2-5,12-13H,6-9H2,1H3 |
Clé InChI |
KXBFJYFEFJTEBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
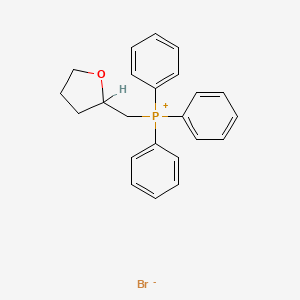


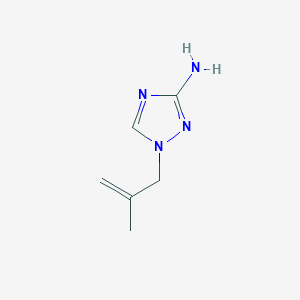
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

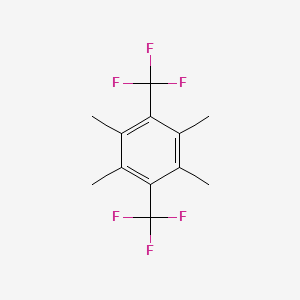
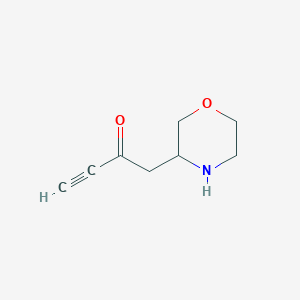

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
